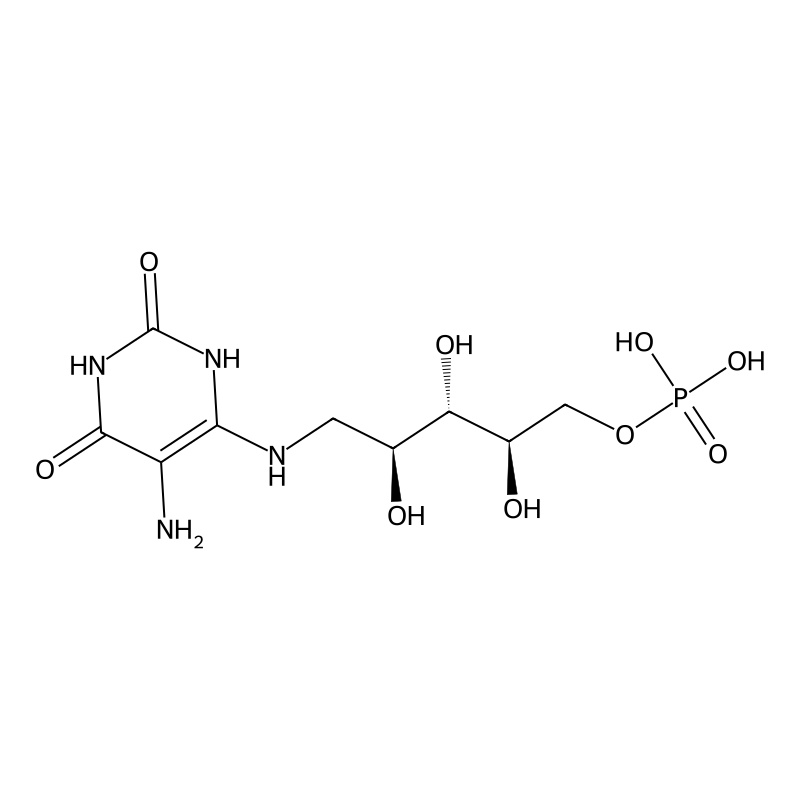

5-amino-6-(5-phospho-D-ribitylamino)uracil

Catalog No.

S652613

CAS No.

71491-01-5

M.F

C9H17N4O9P

M. Wt

356.23 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

71491-01-5

Product Name

5-amino-6-(5-phospho-D-ribitylamino)uracil

IUPAC Name

[(2R,3S,4S)-5-[(5-amino-2,4-dioxo-1H-pyrimidin-6-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate

Molecular Formula

C9H17N4O9P

Molecular Weight

356.23 g/mol

InChI

InChI=1S/C9H17N4O9P/c10-5-7(12-9(18)13-8(5)17)11-1-3(14)6(16)4(15)2-22-23(19,20)21/h3-4,6,14-16H,1-2,10H2,(H2,19,20,21)(H3,11,12,13,17,18)/t3-,4+,6-/m0/s1

InChI Key

RQRINYISXYAZKL-RPDRRWSUSA-N

SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N

5-amino-6-(5-phospho-D-ribitylamino)uracil is 5-O-Phosphono-D-ribitol in which the hydroxy group at position 1 is substituted by the 6-amino group of 5,6-diaminopyrimidine-2,4(1H,3H)-dione. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a ribitol phosphate, an alditol 5-phosphate and an aminouracil. It is a conjugate acid of a 5-amino-6-(5-phosphoribitylamino)uracil(2-).

Physical Description

Solid

XLogP3

-4.3

Wikipedia

5-amino-6-(5-phospho-D-ribitylamino)uracil

Dates

Last modified: 02-18-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds